molecular formula C21H21N3O3 B557355 Fmoc-L-Val-CHN2 CAS No. 193148-58-2

Fmoc-L-Val-CHN2

Cat. No.: B557355
CAS No.: 193148-58-2
M. Wt: 363,42 g/mole
InChI Key: QPIBMAUSYAGKJK-FJZBCQJGSA-N
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Description

Fmoc-L-Val-CHN2: is a derivative of the amino acid valine, where the valine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and has gained significant attention in the field of medical research due to its potential therapeutic effects.

Scientific Research Applications

Chemistry: Fmoc-L-Val-CHN2 is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins .

Biology: The compound is used in the study of protein-protein interactions and the development of peptide-based drugs .

Medicine: this compound has potential therapeutic applications, particularly in the development of novel drugs for various diseases.

Industry: The compound is used in the production of peptide-based materials and hydrogels for various industrial applications .

Mechanism of Action

Target of Action

Fmoc-L-Val-CHN2 is an Fmoc protected valine derivative . Valine, one of the simplest amino acids, has an isopropyl group as the side chain . This smaller side chain confers a fairly high degree of flexibility when incorporated into a polypeptide chain . Therefore, the primary targets of this compound are likely to be proteins or peptides that incorporate valine in their structure.

Mode of Action

The Fmoc group in this compound is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group . The removal of the Fmoc group allows the valine derivative to be incorporated into peptides and proteins, potentially altering their structure and function.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH, temperature, and other conditions of the peptide synthesis environment. The Fmoc group is typically removed with a base , suggesting that the compound’s action could be influenced by the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The Fmoc group can be introduced by reacting valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

    Diazomethane Formation: The diazomethane group (CHN2) can be introduced by reacting the Fmoc-protected valine with diazomethane in an appropriate solvent.

Industrial Production Methods: The industrial production of Fmoc-L-Val-CHN2 typically involves large-scale synthesis using automated peptide synthesizers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-L-Val-CHN2 can undergo oxidation reactions, particularly at the diazomethane group, leading to the formation of various oxidized products.

    Reduction: The compound can also undergo reduction reactions, especially at the Fmoc group, resulting in the removal of the protecting group.

    Substitution: this compound can participate in substitution reactions where the diazomethane group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Deprotected valine derivatives.

    Substitution: Substituted valine derivatives with different functional groups.

Comparison with Similar Compounds

    Fmoc-L-Val-OH: A similar compound where the diazomethane group is replaced by a hydroxyl group.

    Fmoc-L-Val-NH2: A derivative where the diazomethane group is replaced by an amine group.

    Fmoc-L-Val-OMe: A compound where the diazomethane group is replaced by a methoxy group.

Uniqueness: Fmoc-L-Val-CHN2 is unique due to the presence of the diazomethane group, which allows for a wide range of chemical reactions and modifications. This makes it a versatile building block in peptide synthesis and other applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13(2)20(19(25)11-23-22)24-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18,20H,12H2,1-2H3,(H,24,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQNUSIQJSEXIR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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